Andrastin C

Cancer Research Natural Product Cytotoxicity Cyclopentapeptides

Researchers probing cGAS-STING signaling need a validated inhibitor acting directly at STING, not upstream cGAS or downstream TBK1. Astin C is a chlorinated cyclopentapeptide that binds STING-CTD (Kd=2.37±0.38 μM for H232; 10.0±2.12 μM for R232), functionally blocking IRF3 recruitment. • Suppresses Ifnb/Cxcl10 expression at 10-20 μM in MEFs & IMR-90 cells (IC₅₀ 3.42-10.83 μM) • Attenuates autoinflammatory responses in Trex1-/- BMDMs and mouse models in vivo • Induces apoptosis in activated T cells via caspase-9/3, cytochrome c release; oral administration protects against TNBS colitis in mice • 5.8-fold more potent than Astin B against BGC-823 gastric cancer cells (IC₅₀ 3.3 vs. 19.2 μg/mL); 4.1-fold selectivity over HCT-116 Supplied with CoA; ≥98% HPLC purity. For research use only.

Molecular Formula C25H33Cl2N5O6
Molecular Weight 570.5 g/mol
Cat. No. B15523845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrastin C
Molecular FormulaC25H33Cl2N5O6
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO
InChIInChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15-,16+,17-,18+,20-,21+/m1/s1
InChIKeyYWGAKIGNXGAAQR-BPOVIGQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astin C: STING Inhibition and Cytotoxicity


The compound (3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone, commonly known as Astin C, is a chlorinated cyclopentapeptide (C₂₅H₃₃Cl₂N₅O₆; MW 570.5 g/mol) [1]. This compound is characterized by a macrocyclic backbone containing a distinct cis-3,4-dichloroproline residue, a structural feature that is a primary determinant of its biological profile [2]. It has been isolated from the roots and rhizomes of Aster tataricus and is recognized for its dual biological activities: direct cytotoxicity against specific cancer cell lines and a well-characterized, specific inhibition of the cGAS-STING innate immune signaling pathway [3].

STING pathway inhibition study fit – binds STING-CTD to block IRF3 recruitment; distinct from cGAS or TBK1 inhibitors
Cell-model cytotoxicity screening – enables comparative cytotoxicity endpoint review in cancer cell lines
T-cell apoptosis assay context – supports mitochondrial apoptosis pathway investigation independent of STING inhibition

Astin C vs. Generic cGAS-STING Modulators


The scientific and industrial utility of Astin C is not interchangeable with other cGAS-STING pathway modulators (e.g., H-151) or structurally related cyclopentapeptides (e.g., Astin A, Astin B). Its value proposition hinges on two distinct and quantifiable characteristics. First, as a STING inhibitor, it operates through a unique binding mechanism—interacting directly with the STING protein to prevent IRF3 recruitment, rather than inhibiting upstream cGAS or downstream TBK1 enzymes [1]. Second, its structural analog, Astin B, while sharing a similar backbone, exhibits a different biological profile including significant hepatotoxicity, which precludes its use in vivo for many of the applications where Astin C is employed . This guide provides the quantitative comparative data necessary to inform a precise procurement decision based on specific research requirements.

Astin C
vs. generic cGAS/TBK1 inhibitors
Mechanism targets STING protein directly; cGAS or TBK1 inhibitors may not reproduce IRF3‑recruitment blockade
Astin C
vs. Astin B (structural analog)
Astin B hepatotoxicity may preclude in vivo substitution; cytotoxicity profile differs in gastric cancer models

Astin C: Comparative Evidence Guide


Gastric Cancer Cell Cytotoxicity vs. Astin B

Astin C demonstrates significantly greater cytotoxic potency against the BGC-823 gastric cancer cell line compared to its close structural analog, Astin B. Both compounds are chlorinated cyclopentapeptides from the same source, making this a relevant intra-class comparison [1].

Gastric cancer cytotoxicity
Head-to-head
IC₅₀: 3.3 μg/mL (BGC‑823) vs. 19.2 μg/mL (Astin B); 5.8‑fold difference
Supports cytotoxicity endpoint review; not a therapeutic potency claim
BGC‑823 gastric cancer line; intra‑class comparison
Cancer Research Natural Product Cytotoxicity Cyclopentapeptides

Direct STING Binding vs. cGAS Inhibitors

Unlike small molecule inhibitors that target the cGAS enzyme (e.g., RU.521) or downstream TBK1, Astin C exerts its effect by binding directly to the STING protein C-terminal domain (CTD), specifically blocking IRF3 recruitment [1]. This provides a distinct mechanism of action and target engagement profile.

STING binding vs. cGAS inhibitors
Reported
Kd = 2.37 ± 0.38 μM (STING‑CTD‑H232); cGAS inhibitors do not bind STING
Confirms direct STING target engagement; mechanistic context for pathway dissection
SPR assay; class‑level binding comparison
Immunology Innate Immunity cGAS-STING Pathway

STING Variant Binding Affinity Differences

The binding affinity of Astin C is not uniform across all human STING variants. Its affinity is significantly higher for the R232 variant compared to the H232 variant, a difference that has implications for studies involving specific human populations or disease models [1].

STING variant affinity
Reported variant context
Kd H232: 2.37 μM; Kd R232: 10.0 ± 2.12 μM (4.2‑fold higher for H232)
Variant‑dependent binding; relevant for genetic‑background models
SPR; R232 variant shows reduced affinity
Pharmacogenomics STING Polymorphisms Target Engagement

Cellular STING Pathway Inhibition Potency

Astin C's STING inhibitory activity translates into potent, dose-dependent suppression of downstream gene expression in a relevant cellular model, a functional readout that is not shared by its inactive analogs or other pathway inhibitors [1].

Cellular pathway inhibition
Reported functional context
IC₅₀ = 3.42 μM (Ifnb expression, DNA‑stimulated MEFs)
Supports pathway‑response assay design; not a clinical efficacy claim
MEF model, intracellular DNA stimulation
Cell Signaling Innate Immunity Functional Assay

Cytotoxic Selectivity in Colon Cancer Lines

Astin C displays differential cytotoxic potency between two human colon cancer cell lines, HCT-116 and BGC-823, providing a baseline for comparative selectivity and potential mechanism-of-action studies [1].

Colon cancer line selectivity
Cell-line context
IC₅₀: 13.4 μg/mL (HCT‑116) vs. 3.3 μg/mL (BGC‑823); 4.1‑fold difference
Cytotoxicity endpoint varies by cell line; supports selectivity screening review
HCT‑116 vs. BGC‑823 comparison; not a tumor‑selectivity claim
Oncology Drug Selectivity Cell Line Screening

Astin C: Research and Industrial Applications


STING Pathway Inhibition in Cellular Models

Astin C is the optimal choice for researchers seeking a validated, small-molecule inhibitor that acts specifically at the STING protein level. The direct binding to STING-CTD (Kd = 2.37 ± 0.38 μM for the H232 variant) and the functional blockade of IRF3 recruitment, rather than upstream (cGAS) or downstream (TBK1) inhibition, make it a unique tool for dissecting this pathway [1]. The quantifiable difference in affinity for the R232 variant (Kd = 10.0 ± 2.12 μM) is a critical factor for studies involving human genetic diversity [1]. This replaces the use of non-specific pathway modulators or less well-characterized alternatives. Standard experimental concentrations of 10-20 μM have been shown to effectively suppress Ifnb and Cxcl10 expression in MEFs and IMR-90 cells [1].

Autoimmunity Research in Trex1-Deficient Models

For in vivo studies of autoimmunity, particularly in Trex1−/− mouse models of Aicardi-Goutières syndrome, Astin C is a directly validated chemical probe. The same report that characterized its STING inhibition also demonstrated that Astin C markedly attenuates autoinflammatory responses in Trex1−/− bone marrow-derived macrophages (BMDMs) and in the Trex1−/− mouse disease model itself [1]. This in vivo validation provides a strong rationale for procurement over untested STING pathway modulators that lack similar disease-model data.

T-Cell Apoptosis in Colitis Models

Astin C is a powerful tool for studies focused on T-cell biology and immune-mediated inflammatory diseases. It has a demonstrated, unique ability to induce apoptosis in activated T cells via a mitochondria-dependent, Fas-independent mechanism, characterized by caspase 9/3 cleavage and cytochrome c release [2]. This mechanism is distinct from the STING inhibition activity. Crucially, this activity translates to in vivo efficacy, where oral administration of Astin C protected mice against TNBS-induced colitis, significantly reducing serum levels of TNF-α, IL-4, and IL-17 [2]. This dual in vitro/in vivo validation in a disease-relevant model distinguishes Astin C from compounds with only in vitro immunosuppressive data.

Cytotoxicity Screening in Cancer Cell Panels

For initial cancer drug discovery screening efforts, Astin C provides a well-defined benchmark of cytotoxic potency and selectivity. Its differential cytotoxicity, being 5.8-fold more potent against BGC-823 gastric cancer cells (IC₅₀ = 3.3 μg/mL) than its structural analog Astin B (IC₅₀ = 19.2 μg/mL), demonstrates a clear structure-activity relationship [3]. Furthermore, its 4.1-fold selectivity for BGC-823 cells over HCT-116 colon cancer cells (IC₅₀ = 13.4 μg/mL) provides a useful selectivity metric [3]. This makes Astin C a valuable positive control or lead-like compound for validating new assay systems designed to identify cytotoxic cyclic peptides with similar or improved selectivity profiles.

Application
Selection Property
Validation Focus
STING pathway inhibition studies
STING‑CTD binding; IRF3‑recruitment blockade
Confirm target engagement and variant‑dependent affinity
Autoimmunity model‑response research
Trex1‑deficient model attenuation context
Evaluate endpoint response in Trex1−/− BMDM and mouse models
T‑cell apoptosis pathway investigation
Mitochondria‑dependent, Fas‑independent apoptosis
Verify caspase 9/3 cleavage and cytokine modulation in colitis models
Cytotoxicity screening panels
Cell‑line‑dependent cytotoxicity profile
Compare selectivity metrics across gastric and colon cancer lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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